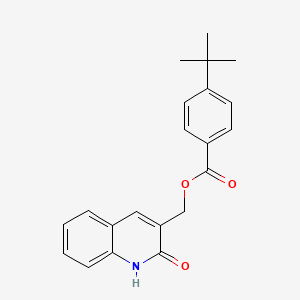
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate, also known as HMBB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate is not fully understood, but it is believed to involve the interaction of the compound with proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and anti-cancer properties. This compound has also been found to bind to metal ions, which could explain its use as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been found to reduce inflammation and tumor growth. This compound has also been found to have low toxicity, making it a promising candidate for further development as a drug.
実験室実験の利点と制限
One advantage of using (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and long-term effects are not fully understood.
将来の方向性
There are several future directions for research on (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it into a drug for these indications. Another direction is to study its interactions with proteins and enzymes to identify new drug targets. Additionally, further research could be done on its use as a ligand in the synthesis of metal-organic frameworks and its potential applications in materials science.
合成法
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate can be synthesized via a multi-step process starting from 2-hydroxyquinoline and 4-tert-butylbenzoyl chloride. The reaction involves the formation of an ester bond between the two compounds, resulting in the formation of this compound.
科学的研究の応用
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)17-10-8-14(9-11-17)20(24)25-13-16-12-15-6-4-5-7-18(15)22-19(16)23/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSJYBZGKABPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



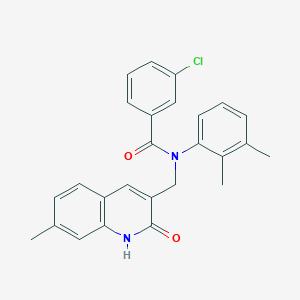
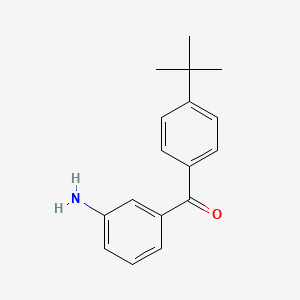

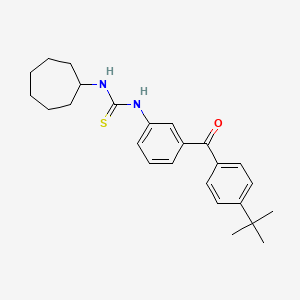
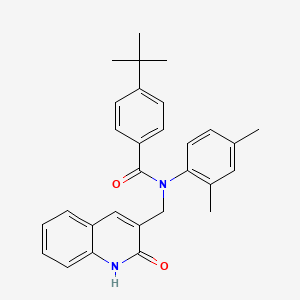
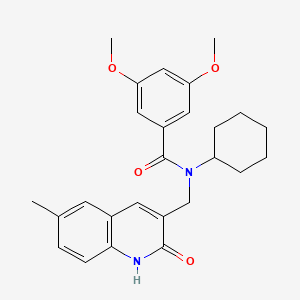

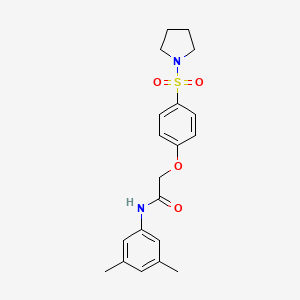
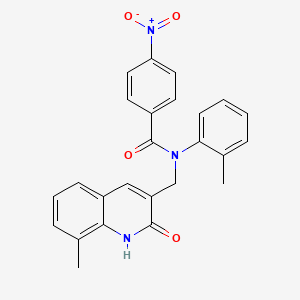
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
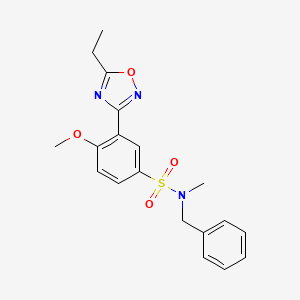
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)